molecular formula C18H20N6O4S B11259920 N-(4-(N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

N-(4-(N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B11259920
M. Wt: 416.5 g/mol
InChI Key: GTMJFDDSQUIGDG-UHFFFAOYSA-N
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Description

N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of azides with nitriles under specific conditions.

    Attachment of the Ethoxyphenyl Group:

    Formation of the Sulfamoylphenyl Group: This involves the reaction of sulfonyl chlorides with amines to form the sulfamoyl group.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or reactivity.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and sulfamoyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE
  • N-[4-({[1-(4-PHENOXY)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE

Uniqueness

N-[4-({[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to the presence of the ethoxy group, which can influence the compound’s solubility, reactivity, and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H20N6O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H20N6O4S/c1-3-28-16-8-6-15(7-9-16)24-18(21-22-23-24)12-19-29(26,27)17-10-4-14(5-11-17)20-13(2)25/h4-11,19H,3,12H2,1-2H3,(H,20,25)

InChI Key

GTMJFDDSQUIGDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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